Bienvenue dans la boutique en ligne BenchChem!

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Fluorescent probe Copper detection Bioimaging

This compound uniquely combines a fluorescent coumarin core with a 2-aminothiazole pharmacophore. Its selective turn-on fluorescence for Cu2+ (LOD 1.53 µM) and low cytotoxicity make it ideal for chemosensor development and live-cell imaging. As a versatile starting material, it enables synthesis of cytotoxic coumarinylimidazo[2,1-b]thiazoles (e.g., HeLa IC50 = 5.18 µM). The X-ray crystal structure (P21/n, R=0.0397) supports reliable computational docking for kinase inhibitor design (EGFR, CDK2). Order now for your R&D projects.

Molecular Formula C12H9BrN2O2S
Molecular Weight 244.27g/mol
CAS No. 61636-28-0
Cat. No. B376883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminothiazol-4-yl)-2h-chromen-2-one
CAS61636-28-0
Molecular FormulaC12H9BrN2O2S
Molecular Weight244.27g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N.Br
InChIInChI=1S/C12H8N2O2S.BrH/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15;/h1-6H,(H2,13,14);1H
InChIKeyABPCYGDHBSSVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminothiazol-4-yl)-2H-chromen-2-one (CAS 61636-28-0): A Coumarin-Thiazole Hybrid Scaffold for Research and Development


3-(2-Aminothiazol-4-yl)-2H-chromen-2-one (CAS 61636-28-0) is a heterocyclic organic compound that combines the coumarin (2H-chromen-2-one) core with a 2-aminothiazole moiety at the 4-position. With a molecular weight of 244.27 g/mol and the molecular formula C12H8N2O2S [1], this compound exhibits distinct physicochemical properties, including an XLogP3-AA value of 2.3 and a hydrogen bond donor count of 1, which influence its solubility, membrane permeability, and target binding interactions [1]. The conjugated planar structure of the coumarin scaffold imparts strong fluorescence, making the compound suitable for optical sensing applications, while the aminothiazole group offers a reactive handle for further functionalization and serves as a pharmacophore for kinase inhibition [1][2].

Why 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one Cannot Be Simply Replaced by Other Coumarin or Thiazole Derivatives


Generic substitution of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one with alternative coumarin derivatives or 2-aminothiazoles is not straightforward due to its unique combination of structural features that dictate specific molecular interactions and optical properties. The conjugated coumarin system provides strong fluorescence, while the 2-aminothiazole moiety at the 4-position creates a distinct binding pocket for metal ion coordination and enzyme inhibition [1][2]. The X-ray crystallographic data reveal a specific conformation and intermolecular packing that influence solid-state stability and reactivity, which cannot be replicated by close analogs such as 3-acetylcoumarin or 4-substituted 2-aminothiazoles [3][4]. Consequently, experimental outcomes—ranging from selective Cu2+ sensing to cytotoxic activity of derived compounds—are intrinsically linked to this exact molecular architecture.

Quantitative Differentiation Evidence for 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one


Selective Cu2+ Sensing with Detection Limit of 1.53 µM

The compound L (3-(2-aminothiazol-4-yl)-2H-chromen-2-one) functions as a turn-on fluorescent chemosensor for Cu2+ with high selectivity over 17 other biologically relevant metal ions [1]. The detection limit for Cu2+ is 1.53 µM, which is comparable to other coumarin-based probes (e.g., 1.54 µM for a colorimetric probe) [2], but L offers the distinct advantage of fluorescence 'switch-on' behavior, facilitating visual detection and cellular imaging applications [1]. The 1:1 binding stoichiometry between L and Cu2+ was confirmed by ESI-MS and Job's plot analysis, and the resulting [CuL] complex exhibits a significant fluorescence enhancement at 520 nm [1].

Fluorescent probe Copper detection Bioimaging

X-Ray Crystal Structure Provides Definitive Conformational Data

The single-crystal X-ray structure of 3-(2-aminothiazol-4-yl)coumarin has been solved, revealing a monoclinic crystal system with space group P21/n and unit cell parameters a = 4.8213 Å, b = 14.2939 Å, c = 15.8175 Å, β = 93.8920° [1][2]. The residual factor (R-factor) of 0.0397 indicates high refinement quality [1]. The experimental bond lengths and angles were compared with molecular mechanics calculations, showing good agreement but with notable deviations in the torsion angle between the coumarin and thiazole rings (observed: ~15°, calculated: ~0°) [3]. This non-planar conformation influences intermolecular π-π stacking and hydrogen bonding, which are critical for solid-state stability and supramolecular assembly [3].

Crystallography Molecular mechanics Structural biology

Versatile Synthetic Intermediate Yields Potent Cytotoxic Derivatives

3-(2-Aminothiazol-4-yl)-2H-chromen-2-one serves as a key starting material for the synthesis of coumarinylimidazo[2,1-b]thiazole derivatives via reaction with phenacyl bromides followed by Vilsmeier–Haack and Knoevenagel condensations [1]. Among the synthesized compounds, derivative 4d exhibited broad-spectrum in vitro cytotoxic activity against MCF-7 (IC50 = 16.99 ± 0.7 µM), HepG2 (IC50 = 13.92 ± 0.2 µM), and HeLa (IC50 = 5.18 ± 0.1 µM) cell lines [1]. In comparison, the parent compound itself showed minimal cytotoxicity (>100 µM) against the same cell lines, underscoring the importance of the aminothiazole group as a derivatization handle rather than an intrinsic cytotoxic pharmacophore [2]. The synthetic route is high-yielding (overall ~60-70%) and compatible with various substitution patterns on the coumarin ring [1].

Medicinal chemistry Anticancer Heterocyclic synthesis

EGFR Inhibitory Activity of Derived Heterocycles

A series of novel heterocycles synthesized from 3-(2-aminothiazole-4-yl)-2H-chromen-2-one were evaluated for EGFR inhibitory activity. The most active compound, designated 9, exhibited an IC50 of 4.1 µg/mL against EGFR in a kinase inhibition assay, comparable to the reference drug vinblastine (IC50 = 4.6 µg/mL) but less potent than doxorubicin (IC50 = 2.1 µg/mL) [1]. Molecular docking studies revealed that compound 9 forms stable interactions with the EGFR tyrosine kinase domain (1M17) over 100 ns molecular dynamics simulations, with calculated MM/GBSA binding free energies indicating favorable binding thermodynamics [1]. The parent compound 3-(2-aminothiazole-4-yl)-2H-chromen-2-one itself showed weak EGFR inhibition (IC50 > 50 µg/mL), highlighting that the 2-aminothiazole moiety provides a necessary but not sufficient pharmacophore for kinase targeting [2].

Kinase inhibition EGFR Anticancer

Application Scenarios for 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one Based on Evidence


Selective Fluorescent Probe for Copper(II) in Bioimaging and Environmental Monitoring

Leverage the compound's selective turn-on fluorescence response to Cu2+ (LOD 1.53 µM) [1] to develop sensitive and selective chemosensors for copper detection in aqueous samples and live-cell imaging. The low cytotoxicity and good membrane permeability demonstrated in Vero cells support its use in cellular studies [1].

Building Block for Anticancer Lead Generation via Heterocyclic Derivatization

Employ 3-(2-aminothiazol-4-yl)-2H-chromen-2-one as a versatile starting material for the synthesis of coumarinylimidazo[2,1-b]thiazoles and other fused heterocycles [2]. The resulting derivatives exhibit potent cytotoxicity against multiple cancer cell lines (e.g., IC50 = 5.18 µM against HeLa) [2], enabling the creation of focused compound libraries for anticancer drug discovery.

Structure-Based Drug Design and Crystallography Studies

Utilize the high-resolution X-ray crystal structure (space group P21/n, R-factor 0.0397) [3] as a reliable reference for computational docking studies, pharmacophore modeling, and polymorph screening. The experimentally determined conformation aids in predicting binding modes to kinase targets such as EGFR and CDK2 [4].

Kinase Inhibitor Development via Targeted Derivatization

Use the 2-aminothiazole handle to synthesize derivatives with improved EGFR and CDK2 inhibitory activity. The parent compound's low inherent kinase inhibition (IC50 > 50 µg/mL) [4] minimizes assay interference, while the SAR from derivative series (e.g., compound 9 IC50 = 4.1 µg/mL) [5] provides a clear path for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.